Cholesta-5,24-diene-3,22-diol

Catalog No.
S598718
CAS No.
M.F
C27H44O2
M. Wt
400.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesta-5,24-diene-3,22-diol

Product Name

Cholesta-5,24-diene-3,22-diol

IUPAC Name

(3S,8S,9S,10R,13S,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h6-7,18,20-25,28-29H,8-16H2,1-5H3/t18-,20-,21-,22+,23?,24-,25+,26-,27+/m0/s1

InChI Key

DJZMVDQAHDXJDB-RYELNKERSA-N

Synonyms

22(R)-hydroxydesmosterol, 22(R)-hydroxydesmosterol, (3 beta,22S)-isomer, cholesta-5,24-diene-3 beta-22-diol

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(CC=C(C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CC=C(C)C)O

Cholesta-5,24-diene-3,22-diol is a steroid compound characterized by a unique structure that includes a diene configuration at positions 5 and 24, along with hydroxy groups at positions 3 and 22. This compound is part of the larger family of cholestanoids, which are derivatives of cholesterol. Its molecular formula is C27H44O2C_{27}H_{44}O_2, and it plays a significant role in various biological processes and synthetic pathways.

Typical of steroid compounds. Key reactions include:

  • Hydroxylation: The presence of hydroxyl groups allows for further functionalization, such as oxidation or etherification.
  • Diels-Alder Reactions: It can participate in Diels-Alder reactions due to its diene nature, forming adducts that can be further manipulated for synthetic purposes .
  • Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes under specific conditions, affecting the compound's biological activity.

Cholesta-5,24-diene-3,22-diol exhibits various biological activities:

  • Pro-vitamin D3 Metabolite: It serves as a precursor in the biosynthesis of vitamin D3. Upon exposure to ultraviolet light, it can be converted into biologically active forms of vitamin D .
  • Cellular Effects: Some studies have indicated potential cytotoxic effects on cancer cells, suggesting its utility in therapeutic applications .
  • Membrane Interaction: This compound interacts with cellular membranes, influencing membrane fluidity and organization, which is crucial for cellular signaling and transport processes .

Several methods have been developed for synthesizing cholesta-5,24-diene-3,22-diol:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction using steroid precursors containing diene functionalities. This method allows for the introduction of the desired substituents at specific positions on the steroid framework .
  • Biotechnological Fermentation: Recent advancements have introduced biotechnological methods that utilize yeast to produce sterol mixtures enriched with cholesta-5,24-diene-3,22-diol. This method is advantageous for producing large quantities of the compound with fewer synthetic steps .
  • Hydroxylation Techniques: Hydroxylation can be performed using reagents like N-bromosuccinimide in aqueous conditions to selectively introduce hydroxyl groups without extensive side reactions .

Cholesta-5,24-diene-3,22-diol has several applications:

  • Nutraceuticals: Due to its role as a precursor in vitamin D synthesis, it is explored for dietary supplements aimed at improving bone health and calcium metabolism.
  • Pharmaceuticals: Its cytotoxic properties against certain cancer cell lines make it a candidate for further investigation in cancer therapies .
  • Research Tools: It serves as a model compound in studies related to cholesterol metabolism and membrane dynamics due to its structural similarities with cholesterol.

Interaction studies involving cholesta-5,24-diene-3,22-diol have focused on its effects on cellular mechanisms:

  • Membrane Dynamics: Research has shown that this compound can alter cholesterol trafficking and membrane organization in vivo. Its photophysical properties allow it to act as a fluorescence probe for studying lipid membranes .
  • Apoptosis Induction: Studies indicate that cholesta derivatives can induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential therapeutic roles .

Cholesta-5,24-diene-3,22-diol shares structural features with several other compounds within the steroid family. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
CholesterolHydroxy at C3; no dieneMost abundant sterol in animal tissues
Cholesta-5,7-diene-3β-hydroxyDienes at C5 and C7; hydroxy at C3Precursor to vitamin D; involved in cholesterol metabolism
24-methyl-cholesta-5,24(28)-diene-3β,19-diolMethyl group at C24; diene at C5 and C24Isolated from soft corals; exhibits cytotoxicity
Cholesta-7-dehydrocholesterolDouble bond at C7; hydroxy at C3Precursor in vitamin D biosynthesis

Cholesta-5,24-diene-3,22-diol is unique due to its specific placement of double bonds and hydroxyl groups that influence its biological activity and synthesis pathways compared to these similar compounds. Its unique structural features contribute to its distinct reactivity and potential applications in health sciences.

Cholesta-5,24-diene-3,22-diol is a sterol derivative with the molecular formula C₂₇H₄₄O₂ and a molecular weight of 400.64 g/mol . Its structure features a cholestane backbone with double bonds at positions 5 and 24, along with hydroxyl groups at positions 3 and 22.

Stereochemical Features

The compound exhibits absolute stereochemistry, with nine defined stereocenters and no E/Z isomerism . Key stereochemical attributes include:

  • 3β-hydroxyl group: A common configuration in sterols, critical for membrane interactions.
  • 22R-hydroxyl group: A rare modification influencing biological activity .
  • 5,24-diene system: The conjugated double bonds contribute to structural rigidity and electronic properties.

Table 1: Stereochemical Configuration

PositionConfigurationRole
C3β-OHMembrane anchoring
C22R-OHMetabolic signaling
C5/C24Trans-dienePlanar stabilization

Spectroscopic Identifiers

  • IUPAC Name: (3β,22R)-Cholesta-5,24-diene-3,22-diol
  • InChI: InChI=1S/C27H44O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h6-7,18,20-25,28-29H,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1
  • SMILES: C[C@H]([C@H](O)CC=C(C)C)[C@H]1CC[C@H]2[C@@H]3CC=C4C[C@@H](O)CC[C@]4(C)[C@H]3CC[C@]12C

Cholesta-5,24-diene-3,22-diol represents a sterol compound with distinctive structural features that differentiate it from other related sterols [2] [9]. The compound is characterized by a tetracyclic triterpene skeleton with two hydroxyl groups and two double bonds strategically positioned within its molecular framework [6] [8].

Chemical Identity

Cholesta-5,24-diene-3,22-diol is identified by the Chemical Abstracts Service (CAS) registry number 54604-98-7, providing a unique identifier for this specific molecular entity [9] [13]. The compound is formally recognized by its International Union of Pure and Applied Chemistry (IUPAC) name as (3β,22R)-Cholesta-5,24-diene-3,22-diol, which precisely describes its stereochemical configuration and functional group positioning [9] [2].

Molecular Properties

The molecular formula of Cholesta-5,24-diene-3,22-diol is C27H44O2, indicating its composition of 27 carbon atoms, 44 hydrogen atoms, and 2 oxygen atoms [6] [8]. This sterol has a calculated molecular weight of 400.6 grams per mole, which positions it among the medium-weight sterol compounds [6] [9]. The exact mass of Cholesta-5,24-diene-3,22-diol has been determined to be 400.334131 grams per mole, a value important for precise analytical identification [6] [8].

Table 1: Basic Molecular Properties of Cholesta-5,24-diene-3,22-diol [6] [9]

PropertyValue
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Exact Mass400.334131 g/mol
CAS Registry Number54604-98-7
InChIKeyDJZMVDQAHDXJDB-GFKLAVDKSA-N

Structural Characterization

Core Structure

Cholesta-5,24-diene-3,22-diol features a cholestane skeleton, which consists of four fused rings (three cyclohexane rings and one cyclopentane ring) that form the characteristic tetracyclic structure common to sterols [2] [8]. This core structure provides rigidity and specific three-dimensional conformation that is essential for its molecular recognition and interactions [6] [9].

Functional Groups

The compound contains two key functional groups that significantly influence its chemical behavior and properties [6] [8]:

  • Two hydroxyl groups (-OH) positioned at carbon-3 and carbon-22 of the sterol skeleton [9] [13]
  • Two double bonds located between carbon-5 and carbon-6 in the B-ring, and between carbon-24 and carbon-25 in the side chain [8] [9]

    Stereochemistry

Cholesta-5,24-diene-3,22-diol exhibits specific stereochemistry that is crucial for its molecular recognition and potential biological functions [9] [13]. The hydroxyl group at position C-3 adopts a beta (β) orientation, projecting above the plane of the sterol nucleus, while the hydroxyl group at position C-22 has an R configuration [9] [2]. This specific three-dimensional arrangement contributes to the compound's unique molecular shape and potential interaction capabilities [6] [9].

Table 2: Structural Features of Cholesta-5,24-diene-3,22-diol [6] [8] [9]

FeatureDescription
Parent SkeletonCholestane (tetracyclic triterpene)
Double BondsTwo double bonds at positions C-5 and C-24
Hydroxyl GroupsTwo hydroxyl groups at positions C-3 and C-22
Alkyl Side ChainBranched side chain with terminal double bond
Stereochemistry(3β,22R) configuration

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural arrangement of Cholesta-5,24-diene-3,22-diol [2] [6]. Based on structural analysis and comparison with similar sterol compounds, the proton (¹H) NMR spectrum would be expected to show characteristic signals for olefinic protons in the range of δ 5.3-5.6 parts per million (ppm), corresponding to the protons attached to the carbon atoms involved in the double bonds [6] [8]. The carbinol protons adjacent to the hydroxyl groups would typically appear in the range of δ 3.5-4.0 ppm [6] [9].

The carbon (¹³C) NMR spectrum would likely display signals for olefinic carbons in the range of δ 120-140 ppm, while the carbinol carbons bearing the hydroxyl groups would be expected to resonate in the range of δ 70-80 ppm [6] [8].

Mass Spectrometry

Mass spectrometric analysis of Cholesta-5,24-diene-3,22-diol would be expected to show a molecular ion peak at mass-to-charge ratio (m/z) 400, corresponding to its molecular weight [6] [7]. Fragmentation patterns would likely include characteristic peaks at m/z 382 (loss of one water molecule) and m/z 364 (loss of two water molecules), resulting from the elimination of the hydroxyl groups [6] [8]. These fragmentation patterns serve as diagnostic features for the identification and structural confirmation of this sterol compound [7] [8].

Infrared Spectroscopy

Infrared spectroscopic analysis would reveal characteristic absorption bands for the functional groups present in Cholesta-5,24-diene-3,22-diol [6] [8]. The hydroxyl groups would typically show a broad absorption band in the range of 3200-3600 cm⁻¹, while the carbon-carbon double bonds would exhibit absorption in the range of 1650-1670 cm⁻¹ [6] [9]. These spectral features provide valuable information for the identification and characterization of the compound [8] [9].

Table 3: Expected Spectroscopic Properties of Cholesta-5,24-diene-3,22-diol [6] [8] [9]

Spectroscopic MethodExpected Characteristic Features
UV-Visible SpectroscopyAbsorption maxima around 200-210 nm due to C=C double bonds
Infrared SpectroscopyO-H stretching (3200-3600 cm⁻¹), C=C stretching (1650-1670 cm⁻¹)
¹H NMROlefinic protons (δ 5.3-5.6 ppm), carbinol protons (δ 3.5-4.0 ppm)
¹³C NMROlefinic carbons (δ 120-140 ppm), carbinol carbons (δ 70-80 ppm)
Mass SpectrometryMolecular ion peak at m/z 400, fragment ions at m/z 382 (M-H₂O), 364 (M-2H₂O)

Chemical Reactivity

Hydroxyl Group Reactivity

The hydroxyl groups at positions C-3 and C-22 in Cholesta-5,24-diene-3,22-diol represent key reactive sites that can undergo various chemical transformations [6] [8]. These hydroxyl groups can participate in esterification reactions with carboxylic acids or acid derivatives to form esters [6] [9]. Additionally, they can undergo oxidation to form ketones or aldehydes, depending on the oxidizing agent and reaction conditions [8] [9]. Dehydration reactions may also occur under acidic conditions, potentially leading to the formation of additional double bonds in the molecule [6] [8].

Double Bond Reactivity

The double bonds at positions C-5 and C-24 in Cholesta-5,24-diene-3,22-diol represent sites of unsaturation that can undergo addition reactions typical of alkenes [6] [8]. These include hydrogenation to form saturated bonds, epoxidation to form epoxides, and hydroxylation to introduce additional hydroxyl groups [6] [9]. The double bond at C-24 in the side chain is particularly susceptible to ozonolysis, which can cleave the carbon-carbon double bond to form oxygenated products [8] [9].

Allylic Positions

The allylic positions adjacent to the double bonds in Cholesta-5,24-diene-3,22-diol exhibit enhanced reactivity due to the stabilization of intermediates by the neighboring double bonds [6] [8]. These positions can undergo oxidation reactions and radical substitutions under appropriate conditions [8] [9]. The reactivity at these sites contributes to the overall chemical behavior of the compound and its potential transformations in various chemical environments [6] [9].

Table 4: Potential Chemical Reactivity of Cholesta-5,24-diene-3,22-diol [6] [8] [9]

Reactive SitePotential Reactions
Hydroxyl groups (C-3, C-22)Esterification, oxidation, dehydration
Double bond (C-5)Hydrogenation, epoxidation, hydroxylation
Double bond (C-24)Hydrogenation, epoxidation, ozonolysis
Allylic positionsOxidation, radical substitution

Comparative Analysis with Related Sterols

Structural Comparison

Cholesta-5,24-diene-3,22-diol shares structural similarities with several other sterol compounds but differs in specific functional group arrangements [2] [8]. When compared to desmosterol (Cholesta-5,24-dien-3β-ol), Cholesta-5,24-diene-3,22-diol contains an additional hydroxyl group at position C-22, while maintaining the same double bond positions [8] [11]. In contrast to cholesterol (Cholest-5-en-3β-ol), Cholesta-5,24-diene-3,22-diol features an additional double bond at C-24 and a hydroxyl group at C-22 [8] [11].

Physicochemical Property Comparison

The presence of two hydroxyl groups in Cholesta-5,24-diene-3,22-diol, compared to the single hydroxyl group in most related sterols, influences its physicochemical properties [6] [8]. This structural feature is expected to confer slightly increased polarity and hydrogen bonding capacity compared to mono-hydroxylated sterols like desmosterol and cholesterol [8] [11]. The molecular weight of Cholesta-5,24-diene-3,22-diol (400.6 g/mol) is higher than that of desmosterol (384.6 g/mol) and cholesterol (386.7 g/mol), reflecting its additional oxygen atom [6] [11].

Table 5: Comparison of Cholesta-5,24-diene-3,22-diol with Related Sterol Compounds [6] [8] [11]

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Cholesta-5,24-diene-3,22-diolC27H44O2400.6Two hydroxyl groups (C-3, C-22), double bonds at C-5 and C-24
DesmosterolC27H44O384.6One hydroxyl group (C-3), double bonds at C-5 and C-24
CholesterolC27H46O386.7One hydroxyl group (C-3), one double bond at C-5
BrassicasterolC28H46O398.7One hydroxyl group (C-3), double bonds at C-5 and C-22, methyl at C-24
ErgosterolC28H44O396.7One hydroxyl group (C-3), three double bonds at C-5, C-7, and C-22

Molecular Representation

Chemical Notation Systems

Cholesta-5,24-diene-3,22-diol can be represented using various chemical notation systems that capture its structural features and stereochemistry [2] [9]. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is: O[C@@H]1CC2=CC[C@@]3([H])[C@]4([H])CCC@(C@HC@HCC=C(C)C)[C@@]4(C)CC[C@]3([H])[C@@]2(C)CC1 [6] [9]. This notation encodes the connectivity and stereochemical configuration of the atoms in the molecule [8] [9].

The International Chemical Identifier (InChI) provides another standardized representation: InChI=1S/C27H44O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h6-7,18,20-25,28-29H,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1 [6] [9]. This identifier uniquely specifies the chemical structure, including stereochemistry, and facilitates the exchange of chemical information across different databases and platforms [8] [9].

Three-Dimensional Structure

The three-dimensional structure of Cholesta-5,24-diene-3,22-diol is characterized by the typical sterol conformation, with a relatively flat tetracyclic ring system and an extended side chain [2] [8]. The hydroxyl group at position C-3 adopts a beta (β) orientation, projecting above the plane of the sterol nucleus, while the hydroxyl group at position C-22 in the side chain has an R configuration [8] [9]. This specific three-dimensional arrangement influences the compound's molecular recognition properties and potential interactions with other molecules [6] [9].

Physicochemical Properties

Solubility Characteristics

Based on its structural features, Cholesta-5,24-diene-3,22-diol is expected to exhibit solubility properties typical of sterols, with poor solubility in water due to its predominantly hydrophobic structure [6] [8]. The compound is likely to be soluble in organic solvents such as chloroform, methanol, and dimethyl sulfoxide, reflecting its lipophilic nature [8] [9]. The presence of two hydroxyl groups may confer slightly enhanced solubility in polar organic solvents compared to mono-hydroxylated sterols [6] [9].

Partition Coefficient

The partition coefficient (Log P) of Cholesta-5,24-diene-3,22-diol is estimated to be in the range of 7-9, indicating high lipophilicity characteristic of sterol compounds [6] [8]. This property influences the compound's distribution in biological systems and its ability to interact with lipid membranes and hydrophobic binding pockets of proteins [8] [9].

Hydrogen Bonding Capacity

Cholesta-5,24-diene-3,22-diol contains two hydroxyl groups that can function as both hydrogen bond donors and acceptors [6] [8]. This hydrogen bonding capacity may influence its interactions with other molecules, including proteins and nucleic acids, potentially affecting its biological behavior [8] [9].

Table 6: Expected Physicochemical Properties of Cholesta-5,24-diene-3,22-diol [6] [8] [9]

PropertyExpected Value/Characteristic
SolubilityInsoluble in water, soluble in organic solvents (e.g., chloroform, methanol)
Partition Coefficient (Log P)Approximately 7-9 (highly lipophilic)
Hydrogen Bond Donors2 (from hydroxyl groups)
Hydrogen Bond Acceptors2 (from hydroxyl groups)
Rotatable Bonds6-8 (primarily in the side chain)

XLogP3

6.9

Dates

Last modified: 07-20-2023

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